1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring
Preparation Methods
The synthesis of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylsulfamoyl group. The 1,2,4-oxadiazole ring is then synthesized and attached to the piperidine ring through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have similar pharmacological properties and are used in the development of various drugs.
Sulfamoyl derivatives: These compounds contain the sulfamoyl group and are known for their stability and reactivity in chemical reactions. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N5O4S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)17(23)18-12-15-19-16(20-26-15)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23) |
InChI Key |
DXAPNRSGYVRABW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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